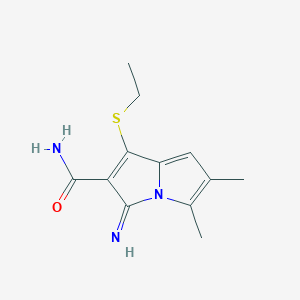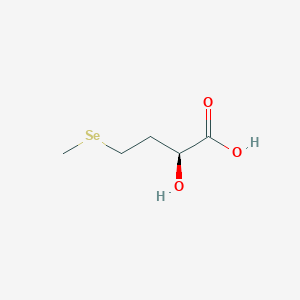
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- is an organic compound with the molecular formula C5H10O3Se. It is a derivative of butanoic acid, where a hydroxy group and a methylseleno group are attached to the carbon chain. This compound is known for its unique properties due to the presence of selenium, an element that plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct placement of the selenium atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis processes, where the reaction conditions are optimized for yield and purity. The use of advanced techniques such as chromatography and crystallization helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxy group to a carbonyl group.
Reduction: The selenium atom can be reduced to form different selenium-containing compounds.
Substitution: The hydroxy and methylseleno groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a selenol compound .
Scientific Research Applications
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: The compound is studied for its role in selenoprotein synthesis and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of oxidative stress and inflammation.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The selenium atom plays a key role in these interactions, often participating in redox reactions that modulate cellular functions. The compound can influence pathways related to oxidative stress, inflammation, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with similar biological functions.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylseleno)-, (2S)- is unique due to its specific structure, which combines the properties of butanoic acid with the biological activity of selenium. This combination makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
873660-46-9 |
|---|---|
Molecular Formula |
C5H10O3Se |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
(2S)-2-hydroxy-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C5H10O3Se/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
WEOCERHBAGGBBP-BYPYZUCNSA-N |
Isomeric SMILES |
C[Se]CC[C@@H](C(=O)O)O |
Canonical SMILES |
C[Se]CCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
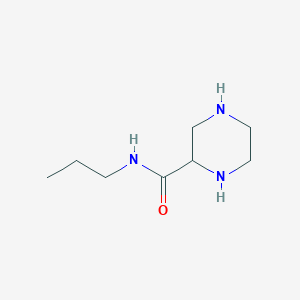
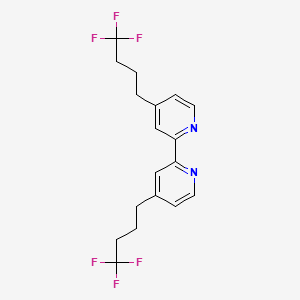
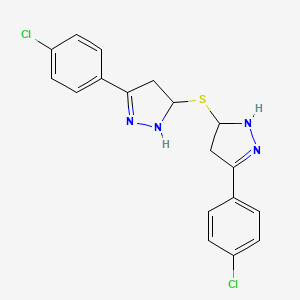
![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)


![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)
